2-(4-Hydroxy-4-methylcyclohexyl)propanoic acid
Description
Properties
IUPAC Name |
2-(4-hydroxy-4-methylcyclohexyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(9(11)12)8-3-5-10(2,13)6-4-8/h7-8,13H,3-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLACJLUJODPDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)(C)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Hydroxy-4-methylcyclohexyl)propanoic acid, also known as HMC (Hydroxy Methyl Cyclohexyl) acid, is an organic compound with potential therapeutic applications. Its unique chemical structure, which includes a cyclohexyl group and hydroxyl functionality, positions it as a candidate for various biological activities. This article delves into its biological activity, synthesizing findings from diverse research sources.
- Molecular Formula : C12H22O3
- CAS Number : 1784308-51-5
- IUPAC Name : this compound
Structure
The compound features a cyclohexyl ring substituted with a hydroxyl group and a propanoic acid moiety, contributing to its biological reactivity and interaction with biological systems.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In a study involving animal models, the compound demonstrated a reduction in inflammatory markers associated with conditions such as arthritis and joint inflammation. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and mediators, suggesting its potential as a therapeutic agent for inflammatory diseases .
Antioxidant Activity
The compound has also shown antioxidant properties, which are essential in mitigating oxidative stress-related damage. In vitro studies revealed that it effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes. This suggests its role in protecting cells from oxidative damage, which is implicated in various chronic diseases .
Anticancer Potential
Preliminary investigations into the anticancer activity of this compound indicate that it may inhibit the proliferation of certain cancer cell lines. The compound was found to induce apoptosis in malignant cells through the activation of intrinsic apoptotic pathways. Further studies are necessary to elucidate its efficacy in vivo and its potential mechanisms of action .
Metabolic Effects
Emerging evidence suggests that this compound may influence metabolic pathways, particularly in the context of obesity and diabetes. It appears to modulate lipid metabolism and improve insulin sensitivity in preclinical models, indicating its potential utility in managing metabolic disorders .
Case Study 1: Anti-inflammatory Effects in Rodent Models
In a controlled study, rodents were administered varying doses of this compound. Results showed a dose-dependent reduction in paw swelling and joint inflammation compared to control groups treated with saline. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups .
Case Study 2: Antioxidant Activity Assessment
A series of assays were conducted to evaluate the antioxidant capacity of the compound using DPPH and ABTS radical scavenging methods. The results indicated that this compound exhibited significant scavenging activity comparable to standard antioxidants such as ascorbic acid .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anti-inflammatory, Antioxidant | Inhibition of cytokines, Free radical scavenging |
| 2-(4-Chlorophenyl)acetic acid | Anti-inflammatory | COX inhibition |
| 2-(4-Methylphenyl)acetic acid | Antioxidant | Free radical scavenging |
This table highlights the comparative biological activities of similar compounds, emphasizing the unique profile of this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Backbones
2-(4-Hydroxyphenoxy)propanoic Acid
- CAS: Not specified (referenced in crystallography study).
- Molecular Formula : C₉H₁₀O₄
- Molecular Weight : 182.17 g/mol
- Structure: A phenoxy ring substituted with a hydroxyl group at the 4-position and a propanoic acid group. The carboxyl group forms an 84.6° dihedral angle with the aromatic ring .
- Applications : Used as a synthetic precursor or intermediate in pharmaceuticals and materials science.
- Key Differences: Aromaticity confers rigidity and planar geometry, contrasting with the flexible cyclohexane in the target compound. Higher hydrogen-bonding capacity due to phenolic -OH and carboxyl groups, influencing crystallization behavior .
2-Hydroxy-3-(4-methoxyphenyl)propanoic Acid
- CAS : 28030-15-1
- Molecular Formula : C₁₀H₁₂O₄
- Molecular Weight : 196.20 g/mol
- Structure: A phenyl ring with a 4-methoxy group and a propanoic acid chain substituted with a hydroxyl at the 2-position.
- Key Differences: Methoxy group increases lipophilicity compared to the target compound’s hydroxylated cyclohexane. The additional hydroxyl on the propanoic acid enhances acidity (pKa ~3.0–4.0) relative to the target compound.
2-(4-Methylphenyl)propanoic Acid
- CAS : 938-94-3
- Molecular Formula : C₁₀H₁₂O₂
- Molecular Weight : 164.20 g/mol
- Structure: A toluene-derived aromatic ring (4-methyl substituent) with a propanoic acid chain.
- Applications: Known as ibuprofen impurity D; used in pharmaceutical quality control .
- Key Differences :
Agrochemical Propanoic Acid Derivatives
Haloxyfop and Fluazifop
- CAS: Not specified (pesticide derivatives).
- Structure: Feature pyridinyl-phenoxy backbones linked to propanoic acid.
- Applications : Herbicides targeting acetyl-CoA carboxylase in grasses .
- Key Differences: Bulky aromatic substituents enhance binding to enzymatic targets in plants, unlike the non-aromatic target compound. Higher molecular weights (~350–400 g/mol) due to halogenated (e.g., trifluoromethyl) groups.
Key Research Findings
- Cyclohexane vs.
- Functional Group Impact: Hydroxyl groups enhance solubility in polar solvents (e.g., water, ethanol), whereas methyl branches and aromatic rings favor lipid membranes or organic phases .
- Toxicity Profile : Unlike halogenated agrochemical derivatives (e.g., haloxyfop), the target compound lacks acute hazard warnings, suggesting safer handling .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-hydroxy-4-methylcyclohexyl)propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclohexanol derivatives as starting materials. A key step is the introduction of the methyl and hydroxyl groups onto the cyclohexyl ring via acid-catalyzed alkylation or hydroxylation. For the propanoic acid chain, carboxylation of a pre-functionalized cyclohexane intermediate using Knoevenagel condensation or Grignard reactions is common. Optimization includes adjusting solvent polarity (e.g., THF or DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid) to improve yield (≥75%) and purity . Evidence from structurally similar compounds suggests using HPLC (C18 column, acetonitrile/water mobile phase) to monitor reaction progress .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the cyclohexyl substituents and propanoic acid chain. Key signals include δ 1.2–1.8 ppm (cyclohexyl CH), δ 4.1 ppm (hydroxyl proton), and δ 12.1 ppm (carboxylic acid proton) .
- X-ray Crystallography : Resolve stereochemistry (e.g., axial vs. equatorial hydroxyl group) by growing single crystals in ethanol/water mixtures .
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak at m/z 186.25 (CHO) .
Q. What in vitro assays are suitable for initial evaluation of bioactivity?
- Methodological Answer :
- Receptor Binding Assays : Test affinity for metabolic receptors (e.g., GPR109A) using radiolabeled ligands in HEK293 cells. IC values <10 µM indicate strong activity .
- Enzyme Inhibition Studies : Assess cyclooxygenase (COX) or lipoxygenase inhibition via spectrophotometric monitoring of arachidonic acid conversion .
- Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., MCF-7) with dose ranges of 1–100 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced metabolic stability?
- Methodological Answer :
- Modify the Cyclohexyl Group : Replace the 4-methyl group with fluorinated analogs to reduce oxidative metabolism. Compare logP values (e.g., from 2.1 to 1.8) to assess hydrophilicity .
- Propanoic Acid Chain Optimization : Introduce α-methyl branches to hinder esterase-mediated hydrolysis. Use molecular docking (AutoDock Vina) to predict binding energy changes (ΔG ≤ -8 kcal/mol) .
- Pharmacokinetic Profiling : Conduct microsomal stability assays (rat liver microsomes, NADPH cofactor) to measure half-life (t >60 min) .
Q. What strategies resolve contradictions in reported bioactivity data across different experimental models?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and cell passage number. Replicate conflicting studies under identical conditions .
- Evaluate Metabolite Interference : Use LC-MS/MS to quantify active metabolites (e.g., hydroxylated derivatives) in cell lysates. Correct activity data for metabolite contributions .
- Cross-Validate with Orthogonal Assays : Compare results from fluorescence-based calcium flux assays with electrophysiology recordings in neuronal models .
Q. How can in silico modeling predict blood-brain barrier (BBB) permeability for CNS-targeted applications?
- Methodological Answer :
- Quantitative Structure-Property Relationship (QSPR) : Input descriptors like polar surface area (PSA <90 Ų) and AlogP (1.5–3.0) into ADMET predictors (e.g., SwissADME). Validate predictions with in situ perfusion models in rodents .
- Molecular Dynamics Simulations : Simulate BBB penetration using CHARMM force fields. Prioritize derivatives with >20% brain/plasma ratio in preclinical PET imaging .
Q. What chromatographic techniques separate stereoisomers of this compound, and how is enantiomeric excess (ee) quantified?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) at 1.0 mL/min. Retention times (R) differ by 2–3 min for enantiomers .
- Circular Dichroism (CD) : Measure Δε at 220 nm (carboxylic acid n→π* transition) to calculate ee ≥98% .
- NMR Chiral Shift Reagents : Add Eu(hfc) to split diastereotopic proton signals in -NMR .
Data Contradiction Analysis
Q. Why might in vitro receptor activation data conflict with in vivo efficacy studies?
- Methodological Answer :
- Protein Binding Effects : Measure plasma protein binding (equilibrium dialysis) to identify high-affinity albumin interactions (K <1 µM) that reduce free drug concentrations .
- Compensatory Pathways : Perform RNA-seq on treated tissues to detect upregulated alternative receptors (e.g., GPR81) that mask in vivo activity .
- Dose-Linearity Testing : Administer escalating doses (1–50 mg/kg) in rodent models to establish a non-linear pharmacokinetic-pharmacodynamic (PK-PD) relationship .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
